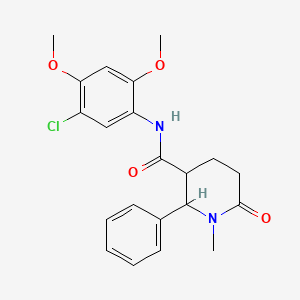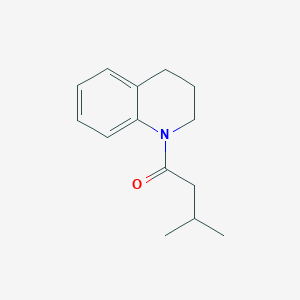![molecular formula C23H23ClN4O3 B10981029 N-(3-chlorophenyl)-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B10981029.png)
N-(3-chlorophenyl)-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE is a synthetic organic compound that belongs to the class of amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting with the synthesis of the indole ring through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The indole compound is then reacted with piperazine under specific conditions to form the indole-piperazine intermediate.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the intermediate and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amide or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- Examples include N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE analogs with different substituents on the phenyl or indole rings.
N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE: can be compared with other compounds containing indole, piperazine, or chlorophenyl groups.
Uniqueness
The uniqueness of N-(3-CHLOROPHENYL)-4-[4-(1H-INDOLE-3-CARBONYL)PIPERAZIN-1-YL]-4-OXOBUTANAMIDE lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
属性
分子式 |
C23H23ClN4O3 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C23H23ClN4O3/c24-16-4-3-5-17(14-16)26-21(29)8-9-22(30)27-10-12-28(13-11-27)23(31)19-15-25-20-7-2-1-6-18(19)20/h1-7,14-15,25H,8-13H2,(H,26,29) |
InChI 键 |
KGDXFMBQTPPVBD-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(=O)CCC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980947.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-2-phenylacetamide](/img/structure/B10980955.png)
![Methyl 4-({[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]carbonyl}amino)benzoate](/img/structure/B10980959.png)
![(4-Bromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10980971.png)
![2'-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10980973.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B10980975.png)

![2-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10980983.png)

![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10980991.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(3-hydroxyphenyl)-L-valinamide](/img/structure/B10981006.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10981007.png)
![1-{3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B10981010.png)
![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B10981013.png)
